{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid
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Overview
Description
{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid is a boronic acid derivative that features a cyclopenta[b]pyridine ring system Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and subsequent cyclization . The reaction conditions often include the use of sodium alkoxide solutions as reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts in the presence of a base like potassium carbonate in an organic solvent such as toluene or ethanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and biaryl compounds resulting from cross-coupling reactions.
Scientific Research Applications
{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid has several scientific research applications:
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that have active site serine residues, such as proteases. The boronic acid group interacts with the enzyme’s active site, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares the cyclopenta[b]pyridine core but has a nitrile group instead of a boronic acid group.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Contains a ketone group and is synthesized through oxidation reactions.
Uniqueness
{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential applications in cross-coupling reactions and enzyme inhibition. This sets it apart from other cyclopenta[b]pyridine derivatives that lack the boronic acid functionality.
Properties
Molecular Formula |
C8H10BNO2 |
---|---|
Molecular Weight |
162.98 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylboronic acid |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-4-6-2-1-3-8(6)10-5-7/h4-5,11-12H,1-3H2 |
InChI Key |
JQODABBEAZLPFK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CCC2)N=C1)(O)O |
Origin of Product |
United States |
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